4-Bromo-2,6-dichloropyrimidine

Description

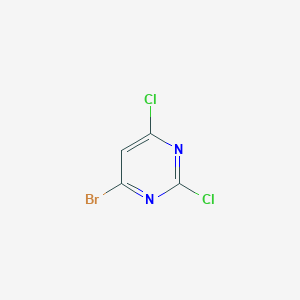

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dichloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-2-1-3(6)9-4(7)8-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKJOXAJZKPHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98519-66-5 | |

| Record name | 4-bromo-2,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,6-dichloropyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

CAS Number: 98519-66-5

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dichloropyrimidine, a key halogenated heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into the compound's core chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the mechanistic underpinnings of its reactivity are explained to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this versatile reagent.

Introduction

4-Bromo-2,6-dichloropyrimidine is a trifunctionalized pyrimidine ring system that offers a rich platform for the synthesis of complex molecular architectures. The differential reactivity of its halogen substituents—a bromine atom and two chlorine atoms—at the 4, 2, and 6 positions, respectively, allows for selective and sequential functionalization. This characteristic has made it a valuable intermediate in the development of a wide range of biologically active compounds, most notably as a precursor to sophisticated drug candidates. The electron-deficient nature of the pyrimidine ring, further accentuated by the three electron-withdrawing halogen atoms, renders the molecule highly susceptible to nucleophilic attack, making it a cornerstone for the construction of diverse compound libraries.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of 4-Bromo-2,6-dichloropyrimidine is fundamental for its effective use in a research setting.

| Property | Value | Reference |

| CAS Number | 98519-66-5 | N/A |

| Molecular Formula | C₄HBrCl₂N₂ | N/A |

| Molecular Weight | 227.87 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | Not widely reported; predicted to be a low-melting solid | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.5-7.8 ppm (s, 1H): The lone proton at the C5 position is expected to appear as a singlet in this region, deshielded by the adjacent electron-withdrawing halogen atoms and the pyrimidine ring nitrogens.

¹³C NMR (101 MHz, CDCl₃):

-

δ ~160-165 ppm: Corresponds to the chlorinated carbons C2 and C6.

-

δ ~120-125 ppm: The carbon bearing the bromine atom, C4.

-

δ ~115-120 ppm: The protonated carbon, C5.

Synthesis of 4-Bromo-2,6-dichloropyrimidine: A Step-by-Step Protocol

The synthesis of 4-Bromo-2,6-dichloropyrimidine is typically achieved through the halogenation of a suitable pyrimidine precursor. A common and effective method involves the bromination and subsequent chlorination of a uracil derivative. The following protocol is a synthesized, best-practice approach based on established chemical principles for similar transformations.[2][3]

Reaction Scheme

Caption: Synthetic pathway to 4-Bromo-2,6-dichloropyrimidine.

Materials and Equipment

-

2,4-Dichloropyrimidine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure

Step 1: Bromination of 2,4-dichloropyrimidine

-

To a stirred solution of 2,4-dichloropyrimidine (1 equivalent) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Bromo-2,6-dichloropyrimidine.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system such as ethanol/water.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Bromo-2,6-dichloropyrimidine is dominated by the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution (SNAr). The presence of three halogen atoms provides multiple sites for reaction, with the regioselectivity being a key consideration in synthetic planning.

Nucleophilic Aromatic Substitution (SNAr)

The general order of reactivity for nucleophilic displacement on dihalopyrimidines is C4(6) > C2.[4] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the 4 or 6 position, as the charge can be delocalized onto both ring nitrogen atoms.

Caption: Suzuki coupling of 4-Bromo-2,6-dichloropyrimidine.

A Generalized Protocol for Suzuki-Miyaura Coupling:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-Bromo-2,6-dichloropyrimidine (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the reaction mixture with stirring for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired product.

Applications in Drug Discovery

4-Bromo-2,6-dichloropyrimidine and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceutical agents. The pyrimidine core is a common scaffold in kinase inhibitors and other targeted therapies. The ability to selectively functionalize the 2, 4, and 6 positions allows for the fine-tuning of steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.

For instance, related dichloropyrimidine structures are key components in the synthesis of various targeted cancer therapies. The sequential SNAr and cross-coupling reactions enable the construction of complex molecules with precise three-dimensional arrangements of functional groups necessary for potent biological activity.

Safety and Handling

4-Bromo-2,6-dichloropyrimidine is a halogenated organic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-2,6-dichloropyrimidine is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, including selective nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. A thorough understanding of its reactivity, guided by the principles outlined in this technical guide, empowers researchers to strategically design and execute synthetic routes to novel and complex molecules with potential therapeutic applications. The provided protocols and mechanistic insights serve as a practical resource for scientists working at the forefront of chemical and pharmaceutical research.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (2015). Atlantis Press. Retrieved from [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11). Retrieved from [Link]

-

Gopalakrishnan, S., Vadivel, E., Sathieshkumar, P. P., & Praba, M. S. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

(PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

- Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (n.d.). Google Patents.

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.). Google Patents.

-

(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). SeeQC. Retrieved from [Link]

-

Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE). (2015, September 18). YouTube. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles. (n.d.). PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2,6-dichloropyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dichloropyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties and multiple reactive sites make it a versatile building block for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the molecular properties, synthesis, reactivity, and applications of 4-Bromo-2,6-dichloropyrimidine, with a focus on its utility in drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are also discussed to provide a practical resource for researchers in the field.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. The introduction of halogen substituents onto the pyrimidine ring profoundly influences its chemical reactivity, providing handles for further functionalization. 4-Bromo-2,6-dichloropyrimidine, with its distinct substitution pattern, offers a unique platform for selective chemical modifications, making it a valuable intermediate in the synthesis of targeted therapeutics. This guide aims to provide a deep dive into the chemical characteristics and practical utility of this important molecule.

Molecular Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 4-Bromo-2,6-dichloropyrimidine is essential for its effective use in synthesis and drug design.

Molecular Formula and Weight

The chemical properties of 4-Bromo-2,6-dichloropyrimidine are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄HBrCl₂N₂ |

| Molecular Weight | 227.87 g/mol [1] |

| CAS Number | 98519-66-5[1] |

| Canonical SMILES | C1=C(N=C(N=C1Br)Cl)Cl |

Spectroscopic Data

-

¹H NMR: The proton spectrum is expected to show a singlet for the C5-proton, with a chemical shift anticipated in the aromatic region, likely downfield due to the electron-withdrawing effects of the adjacent halogen and nitrogen atoms.

-

¹³C NMR: The carbon spectrum will display distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the halogens (C2, C4, and C6) will appear at lower field compared to the C5 carbon. DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectroscopy can be used to distinguish between the CH and quaternary carbons.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms. The molecular ion peak (M+) cluster will be a key identifier.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=N, and C-Halogen stretching vibrations.

Synthesis of 4-Bromo-2,6-dichloropyrimidine

The synthesis of 4-Bromo-2,6-dichloropyrimidine can be achieved through a multi-step process, drawing parallels from the well-documented synthesis of structurally similar compounds. A plausible and efficient synthetic route is outlined below, based on established methodologies for pyrimidine synthesis.

Caption: Proposed synthetic workflow for 4-Bromo-2,6-dichloropyrimidine.

Experimental Protocol

Step 1: Synthesis of 5-Bromobarbituric Acid

-

To a solution of malonic acid in a suitable solvent (e.g., water or acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and add urea, followed by a base such as sodium ethoxide.

-

Heat the mixture to reflux for several hours to facilitate the condensation and cyclization.

-

After cooling, acidify the mixture to precipitate the 5-bromobarbituric acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Bromo-2,6-dichloropyrimidine

-

Carefully add 5-bromobarbituric acid to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for several hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the pH is basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure 4-Bromo-2,6-dichloropyrimidine.

Chemical Reactivity and Synthetic Applications

The reactivity of 4-Bromo-2,6-dichloropyrimidine is dominated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic aromatic substitution (SₙAr). The three halogen atoms offer distinct opportunities for selective functionalization.

Nucleophilic Aromatic Substitution (SₙAr)

The general order of reactivity for nucleophilic displacement of halogens on a pyrimidine ring is C4(6) > C2 > C5. This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the positions ortho or para to the ring nitrogens.

Caption: Regioselectivity in nucleophilic aromatic substitution of 4-Bromo-2,6-dichloropyrimidine.

Typical Nucleophiles:

-

Amines: Primary and secondary amines readily displace the chloro groups, typically at the C4 or C6 position, to form aminopyrimidines.

-

Alkoxides and Thiolates: Oxygen and sulfur nucleophiles can be used to introduce alkoxy and alkylthio groups, respectively.

-

Organometallic Reagents: In the presence of a suitable catalyst, organometallic reagents can participate in cross-coupling reactions.

Cross-Coupling Reactions

The bromine atom at the C4 position and the chlorine atoms at the C2 and C6 positions can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, alkynyl, and amino substituents, further expanding the molecular diversity accessible from this scaffold.

Applications in Drug Discovery

The unique structural and reactive properties of 4-Bromo-2,6-dichloropyrimidine make it a highly valuable building block in the synthesis of pharmaceutically active compounds, particularly in the field of oncology.

Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors that target the ATP-binding site of various kinases. The ability to selectively functionalize the 2, 4, and 6 positions of the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. For instance, the initial synthesis of Ribociclib (Kisqali), a CDK4/6 inhibitor, utilized 5-bromo-2,4-dichloropyrimidine as a key starting material[2]. The synthetic strategies employed for such molecules can be adapted using 4-Bromo-2,6-dichloropyrimidine to generate novel analogs for screening against a panel of kinases.

Safety and Handling

4-Bromo-2,6-dichloropyrimidine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

Conclusion

4-Bromo-2,6-dichloropyrimidine is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions, provides a robust platform for the synthesis of diverse and complex molecules. Its application in the development of kinase inhibitors highlights its significance in modern drug discovery. This technical guide serves as a comprehensive resource for researchers looking to leverage the synthetic potential of this important heterocyclic compound.

References

- CN108997223B - Preparation method of 5-(4-bromophenyl)

- US10556871B1 - Method for preparing 5-(4-bromophenyl)

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. (URL: [Link])

-

(PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - ResearchGate. (URL: [Link])

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL: not available)

-

Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574. (URL: [Link])

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. (URL: [Link])

-

Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC - NIH. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL: [Link])

-

(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (URL: [Link])

-

Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression - PubMed. (URL: [Link])

-

Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC - NIH. (URL: [Link])

-

Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles - PMC - NIH. (URL: [Link])

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - NIH. (URL: [Link])

-

Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. (URL: [Link])

-

Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo - New Journal of Chemistry (RSC Publishing). (URL: [Link])

Sources

An In-depth Technical Guide to 4-Bromo-2,6-dichloropyrimidine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichloropyrimidine is a halogenated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique electronic properties and multiple reactive sites make it a versatile building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2,6-dichloropyrimidine, its reactivity, and its applications in drug discovery and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of 4-Bromo-2,6-dichloropyrimidine are summarized below. These properties are crucial for its handling, storage, and application in various chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 98519-66-5 | [1] |

| Molecular Formula | C₄HBrCl₂N₂ | [1] |

| Molecular Weight | 227.87 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not explicitly reported for this isomer. A related compound, 5-Bromo-2,4-dichloropyrimidine, has a melting point of 29-30 °C. | [2] |

| Boiling Point | Not explicitly reported. A related compound, 5-Bromo-2,4-dichloropyrimidine, has a boiling point of 128 °C at 15 mmHg. | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate based on its structure. | |

| LogP | 2.5459 (predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų (predicted) | [1] |

Storage and Handling: 4-Bromo-2,6-dichloropyrimidine should be stored at -20°C in a sealed container, away from moisture[1]. It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and eye protection.

Spectroscopic Characterization

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring. The chemical shift of this proton would likely appear in the downfield region, characteristic of protons on electron-deficient aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the electronegative halogen atoms (C2, C4, and C6) would resonate at lower fields compared to the carbon at the 5-position.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C-Cl and C-Br stretching vibrations, as well as vibrations associated with the pyrimidine ring.

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (227.87 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Fragmentation would likely involve the loss of halogen atoms and cleavage of the pyrimidine ring.

Chemical Properties and Reactivity

The chemical reactivity of 4-Bromo-2,6-dichloropyrimidine is dominated by the presence of three halogen substituents on the electron-deficient pyrimidine ring. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine and bromine atoms on the pyrimidine ring are good leaving groups and are readily displaced by a variety of nucleophiles. The general order of reactivity for nucleophilic substitution on dihalopyrimidines is typically C4(6) > C2[3]. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the 4 or 6 position.

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Bromo-2,6-dichloropyrimidine

Introduction: The Critical Role of 4-Bromo-2,6-dichloropyrimidine in Synthesis and Development

4-Bromo-2,6-dichloropyrimidine is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules. Its structural features, particularly the presence of multiple reactive sites, make it a valuable building block in the development of novel pharmaceutical agents and other specialty chemicals.[1] The efficiency of synthetic routes utilizing this intermediate is profoundly influenced by its solubility in common laboratory solvents. A thorough understanding of its solubility profile is, therefore, not merely academic but a prerequisite for successful process development, reaction optimization, and purification.[2][3]

This technical guide provides a comprehensive analysis of the solubility of 4-Bromo-2,6-dichloropyrimidine. In the absence of extensive published quantitative data, this document leverages an understanding of the compound's physicochemical properties to predict its solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol to empower researchers to determine precise solubility parameters for their specific applications.

Physicochemical Properties: The Foundation of Solubility Behavior

The solubility of a compound is dictated by its molecular structure and the resulting physical properties. The principle of "like dissolves like" is the guiding tenet, where substances with similar polarities tend to be miscible.[2] The key physicochemical properties of 4-Bromo-2,6-dichloropyrimidine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄HBrCl₂N₂ | [4] |

| Molecular Weight | 227.87 g/mol | [4] |

| Calculated LogP (XLogP3-AA) | 2.54 - 2.8 | [4][5] |

| Hydrogen Bond Acceptors | 2 | [4][5] |

| Hydrogen Bond Donors | 0 | [4][5] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4] |

The calculated LogP value, a measure of lipophilicity, falls in a range that suggests a preference for organic, less polar environments over aqueous media. The presence of two nitrogen atoms as hydrogen bond acceptors provides sites for interaction with protic solvents, although the absence of hydrogen bond donors limits its ability to form extensive hydrogen-bonding networks.[4][5] The Topological Polar Surface Area (TPSA) is relatively small, further indicating a compound with moderate polarity.

Predicted Solubility Profile in Common Laboratory Solvents

Based on the physicochemical properties, a qualitative solubility profile for 4-Bromo-2,6-dichloropyrimidine can be predicted. The compound is expected to exhibit favorable solubility in a range of common organic solvents, particularly those that are polar aprotic and nonpolar. Its solubility in highly polar protic solvents like water is anticipated to be low.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The LogP value indicates a preference for non-aqueous environments. The lack of hydrogen bond donors limits strong interactions with the water solvent network. |

| Methanol | Moderately Soluble | The alkyl nature of methanol can solvate the nonpolar regions of the molecule, while the hydroxyl group can interact with the nitrogen hydrogen bond acceptors. | |

| Ethanol | Soluble | Similar to methanol, but the larger alkyl group enhances its ability to solvate the compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is an excellent solvent for many organic molecules. | |

| Acetone | Soluble | The ketone functionality provides polarity to interact with the pyrimidine ring. | |

| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. | |

| Nonpolar | Dichloromethane (DCM) | Highly Soluble | The chlorinated nature of both the solute and solvent suggests good miscibility. |

| Chloroform | Highly Soluble | Similar to DCM, favorable interactions are expected. | |

| Toluene | Soluble | The aromatic ring of toluene can interact with the pyrimidine ring via π-stacking. | |

| Hexanes | Sparingly Soluble | The highly nonpolar nature of hexanes may not be sufficient to overcome the crystal lattice energy of the solid compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.

I. Materials and Equipment

-

4-Bromo-2,6-dichloropyrimidine (as a solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 µm, PTFE or other chemically resistant membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

II. Safety Precautions

-

4-Bromo-2,6-dichloropyrimidine is classified as an irritant and may be harmful if swallowed or inhaled. It can cause serious eye and skin irritation.[5]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4-Bromo-2,6-dichloropyrimidine and all solvents before beginning work.

III. Experimental Workflow

Caption: Experimental workflow for the determination of solubility.

IV. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of solid 4-Bromo-2,6-dichloropyrimidine into several vials. The excess is crucial to ensure that a saturated solution is formed.

-

Pipette a precise volume of the chosen solvent into each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately attach a 0.2 µm syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 4-Bromo-2,6-dichloropyrimidine of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC.

-

Analyze the diluted samples and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/L, or molarity).

-

Conclusion

References

-

Kono Chem. (2025). What are the factors that determine the solubility of intermediates? Blog - Kono Chem. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. JMPAS. [Link]

-

Baishixing Co.,Ltd. (2025). Use in intermediate solubility enhancement. Baishixing Co.,Ltd. [Link]

-

YouTube. (2025). What Is The Main Purpose Of Solubility Rules? YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Ferreira, O., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034302. [Link]

-

Bolognesi, M. L., et al. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. The Journal of Physical Chemistry A, 113(48), 13593–13600. [Link]

-

Dömling, A. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(19), 4541. [Link]

-

Pharmaffiliates. (n.d.). 4,5-Dibromo-2,6-dichloropyrimidine. Pharmaffiliates. Retrieved January 5, 2026, from [Link]

-

Gopalakrishnan, S., et al. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. [Link]

-

Jones, B. A., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(16), 9789–9799. [Link]

-

PubChem. (n.d.). Pyrimidine, 5-bromo-4,6-dichloro-. PubChem. Retrieved January 5, 2026, from [Link]

-

Council for the Indian School Certificate Examinations. (2026). CHEMISTRY (862). CISCE. [Link]

-

PubChem. (n.d.). 4-Bromo-6-chloropyrimidine. PubChem. Retrieved January 5, 2026, from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the factors that determine the solubility of intermediates? - Blog - Kono Chem [konochem.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromo-2,6-dichloropyrimidine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-Bromo-2,6-dichloropyrimidine, a crucial building block in medicinal chemistry and drug development. Due to the absence of publicly available, experimentally verified spectra for this specific compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are grounded in a thorough analysis of structurally related compounds and fundamental NMR principles. This document offers researchers, scientists, and drug development professionals a robust framework for the characterization and quality control of 4-Bromo-2,6-dichloropyrimidine, complete with a detailed experimental protocol for data acquisition.

Introduction

Pyrimidine scaffolds are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active molecules. 4-Bromo-2,6-dichloropyrimidine serves as a versatile intermediate in the synthesis of novel therapeutic agents. The precise substitution pattern of this compound allows for selective functionalization, making it a valuable synthon. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and NMR spectroscopy is the most powerful tool for this purpose. This guide provides an in-depth look at the expected ¹H and ¹³C NMR spectral characteristics of 4-Bromo-2,6-dichloropyrimidine, enabling researchers to confidently identify and utilize this compound in their synthetic endeavors.

Spectroscopic Data Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Bromo-2,6-dichloropyrimidine. These predictions are based on the analysis of similar halogenated pyrimidines and the well-established effects of electron-withdrawing substituents on the chemical shifts of aromatic protons and carbons.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 4-Bromo-2,6-dichloropyrimidine is predicted to be simple, exhibiting a single signal in the aromatic region. The pyrimidine ring contains only one proton at the C5 position. The two nitrogen atoms and the three halogen substituents (two chlorine atoms at C2 and C6, and a bromine atom at C4) are all electron-withdrawing groups. This cumulative electron-withdrawing effect significantly deshields the remaining C5 proton, causing its resonance to appear at a relatively high chemical shift (downfield).

The signal for the C5 proton is expected to be a singlet, as there are no adjacent protons to cause spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data of 4-Bromo-2,6-dichloropyrimidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Singlet | 1H | H-5 |

| Note: Predicted values based on analysis of similar pyrimidine derivatives. The exact chemical shift can vary depending on the solvent used. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 4-Bromo-2,6-dichloropyrimidine is predicted to show three distinct signals corresponding to the three unique carbon environments in the pyrimidine ring. The symmetry of the substitution at the C2 and C6 positions might be expected to render these carbons chemically equivalent, however, the presence of the bromine at C4 breaks this symmetry. Therefore, C2 and C6 are expected to be inequivalent.

The chemical shifts of the carbon atoms are heavily influenced by the attached electronegative halogens. The carbons directly bonded to chlorine (C2 and C6) and bromine (C4) will be significantly deshielded and appear at lower field. The carbon bearing the proton (C5) will be the most shielded of the ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data of 4-Bromo-2,6-dichloropyrimidine

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C-2, C-6 |

| ~120 - 125 | C-4 |

| ~115 - 120 | C-5 |

| Note: Predicted values based on the analysis of structurally related compounds like 4,6-dichloropyrimidine.[1][2] The assignments for C-2 and C-6 are interchangeable without further 2D NMR experiments. |

Experimental Protocol: NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Bromo-2,6-dichloropyrimidine.

Materials and Reagents

-

4-Bromo-2,6-dichloropyrimidine (purity ≥95%)[3]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Instrumentation

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation

-

Weigh approximately 10-20 mg of 4-Bromo-2,6-dichloropyrimidine into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (CDCl₃ is a good starting choice due to its ability to dissolve a wide range of organic compounds).

-

Gently vortex the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

A spectral width of 0-12 ppm is typically sufficient.

-

Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR Acquisition:

-

Tune the probe for the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A spectral width of 0-200 ppm is generally appropriate.

-

Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Troubleshooting and Data Interpretation Insights

-

Solvent Selection: The choice of deuterated solvent is critical. If the compound shows poor solubility in CDCl₃, DMSO-d₆ is a suitable alternative. Be aware that the chemical shifts will vary slightly between different solvents.

-

Purity Assessment: The simplicity of the ¹H NMR spectrum makes it an excellent tool for assessing the purity of 4-Bromo-2,6-dichloropyrimidine. Any additional signals would indicate the presence of impurities.

-

Advanced NMR Techniques: For unambiguous assignment of the ¹³C signals, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. HSQC would correlate the C5 carbon to its directly attached proton, while HMBC could show correlations between the C5 proton and the quaternary carbons (C2, C4, and C6).

Conclusion

This technical guide provides a detailed predicted ¹H and ¹³C NMR spectroscopic profile of 4-Bromo-2,6-dichloropyrimidine, a compound of significant interest in synthetic and medicinal chemistry. By leveraging data from analogous structures and fundamental NMR principles, this guide offers a reliable reference for the structural characterization of this important building block. The included experimental protocol provides a clear and concise workflow for obtaining high-quality NMR data, empowering researchers to confidently utilize 4-Bromo-2,6-dichloropyrimidine in their drug discovery and development efforts.

References

-

PubChemLite. 4-bromo-2,6-dichloropyrimidine (C4HBrCl2N2). [Link]

-

IJPPS. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. [Link]

Sources

Material Safety Data Sheet (MSDS) for 4-Bromo-2,6-dichloropyrimidine

An In-Depth Technical Guide to the Material Safety of 4-Bromo-2,6-dichloropyrimidine

This document serves as a comprehensive technical guide to the safe handling, storage, and emergency management of 4-Bromo-2,6-dichloropyrimidine (CAS No. 98519-66-5). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper understanding of the material's inherent risks and the scientific rationale behind critical safety protocols. Given the limited publicly available, peer-reviewed toxicological data for this specific compound, this guide synthesizes information from its structural analogs to present a cautious and comprehensive safety profile.

Chemical Identity and Physicochemical Properties

4-Bromo-2,6-dichloropyrimidine is a halogenated heterocyclic compound, a class of molecules frequently used as building blocks in medicinal chemistry and materials science. Its reactivity is dictated by the electron-deficient pyrimidine ring and the three halogen substituents, which can serve as handles for further chemical modification. Understanding its physical properties is the first step in designing safe handling procedures.

Table 1: Physicochemical Properties of 4-Bromo-2,6-dichloropyrimidine

| Property | Value | Source |

| CAS Number | 98519-66-5 | [1] |

| Molecular Formula | C₄HBrCl₂N₂ | [1] |

| Molecular Weight | 227.87 g/mol | [1] |

| Appearance | Solid (inferred from analogs) | [2][3] |

| Storage Temperature | -20°C, sealed, away from moisture | [1] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |

| Predicted LogP | 2.5459 | [1] |

The low polar surface area and positive LogP value suggest limited solubility in water and a preference for nonpolar environments, which has implications for both its biological activity and environmental fate.

Hazard Analysis and GHS Classification

While specific GHS classification for 4-Bromo-2,6-dichloropyrimidine is not universally established, a hazard assessment based on structurally similar compounds—such as other brominated and chlorinated pyrimidines—is critical for establishing a precautionary approach.[4][5][6] These analogs are frequently classified as corrosive, irritants, and may have acute toxicity.[6] Therefore, it is prudent to handle this compound with a high degree of caution.

Table 2: Inferred GHS Hazard Classification and Precautionary Statements

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Statements (selected) |

| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed. | P264, P270, P301+P316[6] |

| Skin Corrosion (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage. | P260, P280, P302+P361+P354, P363[6] |

| Serious Eye Damage (Category 1) | corrosive | Danger | H318: Causes serious eye damage. | P280, P305+P354+P338[6] |

| Respiratory Irritation (Category 3) | exclamation | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340[7][8] |

Disclaimer: This classification is inferred from structurally related compounds and should be used for provisional safety planning. The toxicological properties of 4-Bromo-2,6-dichloropyrimidine have not been fully investigated.

Risk Mitigation and Safe Handling Protocols

The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.[5] Engineering controls are the most effective way to mitigate these risks.

Causality of Experimental Choices:

-

Chemical Fume Hood: Handling this solid compound in a certified chemical fume hood is mandatory. This is not merely to control odor but to contain fine particulates that can be unknowingly inhaled, causing respiratory irritation as suggested by data on analogs.[9][10]

-

Designated Area: All work with this compound should be performed in a designated area of the lab to prevent cross-contamination. This includes using dedicated glassware and equipment where possible.

Experimental Protocol: Weighing and Handling Solid 4-Bromo-2,6-dichloropyrimidine

-

Preparation: Don appropriate Personal Protective Equipment (PPE) as outlined in Section 4. Ensure a chemical fume hood is operational and the sash is at the appropriate height.

-

Staging: Place an analytical balance, weighing paper, spatula, and a sealable container for the compound inside the fume hood.

-

Taring: Place the weighing paper on the balance and tare it.

-

Dispensing: Open the stock container inside the hood. Using the spatula, carefully transfer the desired amount of solid to the weighing paper. Minimize any dust generation by avoiding rapid movements.

-

Sealing: Immediately and securely close the stock container.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel or desired container.

-

Cleanup: Dispose of the weighing paper in a designated solid hazardous waste container. Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated using a solvent-moistened cloth (e.g., ethanol or isopropanol), and dispose of the cloth in the hazardous waste container.

-

Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[8]

Personal Protective Equipment (PPE) Selection and Rationale

PPE is the last line of defense. Its selection must be based on a thorough risk assessment of the planned procedure.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2] Due to the severe corrosive potential suggested by analogs, a full face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[5][9]

-

Skin Protection: A flame-retardant lab coat is required. Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's breakthrough time for chlorinated and brominated compounds. Double-gloving is recommended.[4]

-

Respiratory Protection: For most operations within a fume hood, respiratory protection is not required. However, if engineering controls are not available or in the case of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[4][10]

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical to minimizing harm.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Accidental Release Measures

The primary goal is to contain the spill without creating additional hazards (e.g., airborne dust).

Protocol: Small Solid Spill Cleanup (<1g)

-

Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone. Ensure work is done in a well-ventilated area or fume hood.[9]

-

Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.

-

Contain: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or dry lime.[9] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.[10]

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water.

-

Dispose: Place all contaminated materials (including gloves and wipes) into the hazardous waste container.

-

Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department.

Storage and Disposal

Proper long-term storage and disposal are essential for safety and environmental protection.

-

Storage: The compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][11] One supplier recommends storage at -20°C in a tightly sealed container to prevent degradation from moisture.[1]

-

Disposal: All waste containing this material must be treated as hazardous waste. It should be collected in sealed, properly labeled containers and disposed of through a licensed waste disposal company.[12] Do not dispose of it down the drain or with general laboratory trash.[7]

Toxicological Profile

Note: The toxicological properties of this specific chemical have not been fully investigated. The following information is based on the known hazards of structurally similar compounds.

-

Acute Effects: Expected to be corrosive to skin and eyes, causing severe burns.[6] Inhalation may cause severe irritation to the respiratory tract.[4] Ingestion is likely to be toxic, potentially causing severe damage to the gastrointestinal tract.[6]

-

Chronic Effects: The long-term effects of exposure are unknown. Due to the presence of a halogenated pyrimidine core, a structure found in some mutagenic and carcinogenic compounds, chronic exposure should be avoided.

-

Carcinogenicity: This compound is not listed by IARC, NTP, or OSHA as a carcinogen.[5]

This guide underscores the importance of a proactive and informed approach to chemical safety. By understanding the rationale behind safety protocols, researchers can foster a laboratory environment that is not only compliant but also inherently safer.

References

- 1. chemscene.com [chemscene.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 146533-41-7 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

An In-Depth Technical Guide to the Established Synthesis Routes for 4-Bromo-2,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-2,6-dichloropyrimidine in Medicinal Chemistry

4-Bromo-2,6-dichloropyrimidine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. Its unique arrangement of reactive sites—two electrophilic chlorine atoms at the 2 and 6 positions and a bromine atom at the 4 position—allows for selective and sequential substitution reactions. This versatility makes it an invaluable intermediate in the construction of complex molecular architectures, particularly in the development of kinase inhibitors, antivirals, and other therapeutic agents. This guide provides a comprehensive overview of the established synthetic routes to this important compound, detailing the underlying chemical principles and providing practical, field-proven insights for its preparation.

Core Synthetic Strategies: A Two-Step Approach from Barbituric Acid Derivatives

The most logical and frequently postulated synthetic pathway to 4-Bromo-2,6-dichloropyrimidine commences with a suitably substituted pyrimidine precursor, followed by halogenation. A key and economically viable starting material for pyrimidine synthesis is barbituric acid or its derivatives. The general strategy involves the introduction of the bromine atom at the 4-position, followed by the conversion of the hydroxyl groups at the 2 and 6 positions to chlorine atoms.

Diagram of the General Synthetic Approach

A Technical Guide to the Regioselective Functionalization of 4-Bromo-2,6-dichloropyrimidine: Navigating its Electrophilic and Nucleophilic Landscape

Abstract

4-Bromo-2,6-dichloropyrimidine stands as a pivotal building block in contemporary synthetic chemistry, particularly in the realms of drug discovery and materials science. Its utility is derived from the distinct reactivity of its three halogenated positions, which allows for sequential and regioselective functionalization. This guide provides an in-depth analysis of the electronic properties governing the electrophilic and nucleophilic sites of this versatile scaffold. We will explore the principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, elucidating the factors that control site selectivity. Detailed, field-proven protocols and mechanistic diagrams are provided to empower researchers, scientists, and drug development professionals to strategically harness the synthetic potential of this important intermediate.

Introduction: The Strategic Value of Polychlorinated Pyrimidines

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including several blockbuster drugs.[1] Its electron-deficient nature, a consequence of the two ring nitrogen atoms, makes it inherently susceptible to nucleophilic attack.[2] The introduction of halogen atoms further amplifies this electrophilicity, transforming the pyrimidine ring into a versatile scaffold for constructing complex molecular architectures. 4-Bromo-2,6-dichloropyrimidine is a prime example, offering three distinct reaction handles. Understanding the hierarchy of reactivity among the C4-Br, C2-Cl, and C6-Cl bonds is paramount for designing efficient and selective synthetic routes. This guide will dissect the electronic and steric factors that dictate its reaction pathways.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of 4-Bromo-2,6-dichloropyrimidine is fundamentally governed by the electron-deficient character of the pyrimidine ring.[3] The two nitrogen atoms act as powerful electron sinks, withdrawing electron density from the carbon atoms and making them electrophilic.

-

Electrophilic Sites : The carbon atoms at positions 2, 4, and 6 are the primary electrophilic centers, activated towards nucleophilic attack by both the ring nitrogens and the attached electron-withdrawing halogen atoms.[4] The general order of electrophilicity in such systems is C4(6) > C2.[2][5][6] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position, as the charge can be delocalized onto both nitrogen atoms. In 4-Bromo-2,6-dichloropyrimidine, the C4 position is further differentiated by the bromine substituent. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the C4 position the most susceptible site for both SNAr and palladium-catalyzed cross-coupling reactions.

-

Nucleophilic Sites : The lone pairs on the two nitrogen atoms are the molecule's nucleophilic sites. However, their basicity is significantly attenuated by the strong inductive electron withdrawal from the three halogen substituents.[3] Consequently, electrophilic attack on the nitrogen atoms (e.g., N-alkylation) is less facile compared to less halogenated pyrimidines. Electrophilic substitution on the ring's carbon atoms, which typically occurs at the C5 position in pyrimidines, is highly disfavored due to the severe deactivation of the ring.[3]

The primary and most synthetically useful transformations of 4-Bromo-2,6-dichloropyrimidine therefore involve a nucleophile attacking the electrophilic carbon centers, leading to the displacement of a halide.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The SNAr reaction is a powerful method for functionalizing electron-poor heterocycles like 4-Bromo-2,6-dichloropyrimidine.[6] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7]

Causality of Regioselectivity: C4 vs. C2/C6

The pronounced selectivity for nucleophilic substitution at the C4 position is the most critical feature of this substrate's reactivity. This preference is driven by two key factors:

-

Leaving Group Ability : Bromide is a better leaving group than chloride due to the weaker C-Br bond compared to the C-Cl bond.

-

Intermediate Stabilization : Attack at C4 (or C6) allows the negative charge of the Meisenheimer complex to be delocalized over both ring nitrogens, providing greater stabilization than attack at C2, where the charge is primarily stabilized by only one adjacent nitrogen.

This inherent reactivity difference allows for the selective mono-functionalization at C4 under relatively mild conditions, leaving the two chlorine atoms at C2 and C6 untouched for subsequent transformations.

Sources

- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

The Versatile Scaffold of 4-Bromo-2,6-dichloropyrimidine: A Technical Guide to its Derivatives' Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of bioactive molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has spurred the exploration of substituted pyrimidines as scaffolds for novel therapeutic agents. Among these, 4-Bromo-2,6-dichloropyrimidine and its isomers stand out as exceptionally versatile precursors for the synthesis of compounds with significant potential in oncology, infectious diseases, and beyond. The strategic placement of reactive chloro and bromo substituents allows for selective and sequential modifications, providing a gateway to a diverse chemical space and a wide spectrum of biological activities.

This technical guide provides an in-depth exploration of the biological activities of derivatives synthesized from the 4-bromo-2,6-dichloropyrimidine core. We will delve into the synthetic strategies employed to functionalize this scaffold, the mechanisms of action of the resulting compounds, and detailed experimental protocols for evaluating their therapeutic potential.

Synthetic Strategies: Unlocking the Potential of a Privileged Scaffold

The synthetic utility of 4-Bromo-2,6-dichloropyrimidine and its close isomer, 5-bromo-2,4-dichloropyrimidine, lies in the differential reactivity of its halogenated positions. This allows for a controlled, stepwise introduction of various functionalities, a key strategy in the construction of libraries of compounds for biological screening. A common synthetic approach involves the initial nucleophilic aromatic substitution (SNAr) of one of the chloro groups, followed by further modification at the remaining chloro and bromo positions.

A representative synthetic scheme often begins with the reaction of the dichloropyrimidine with a nucleophile, such as a piperazine derivative. For instance, 5-bromo-2,4-dichloropyrimidine can be reacted with tert-butyl piperazine-1-carboxylate in the presence of a base like triethylamine to selectively substitute one of the chlorine atoms.[2] Subsequent deprotection of the piperazine moiety yields a key intermediate that can be further functionalized. This intermediate can then undergo reactions such as sulfonamide formation or amide bond coupling to introduce a variety of side chains, leading to the generation of diverse compound libraries.[2]

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research on bromo-dichloropyrimidine derivatives has focused on their potential as anticancer agents, particularly as kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, these compounds can disrupt cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Bcr-Abl Tyrosine Kinase

One of the most well-studied targets for bromo-pyrimidine derivatives is the Bcr-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML).[4] Several novel 5-bromo-pyrimidine derivatives have been synthesized and evaluated as potent Bcr-Abl kinase inhibitors, showing promise as alternatives to existing therapies like Dasatinib.[2][4] These compounds are designed to bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that drives cancer cell growth.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 4-Bromo-2,6-dichloropyrimidine have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. [2]The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains.

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrimidine derivatives are still under investigation. However, it is hypothesized that their structural similarity to endogenous nucleobases allows them to interfere with essential cellular processes such as DNA replication, RNA transcription, or protein synthesis.

Quantitative Antimicrobial Data

The in vitro antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-Bromo-pyrimidine derivatives | Staphylococcus aureus | Varies with substitution | [2] |

| 5-Bromo-pyrimidine derivatives | Bacillus subtilis | Varies with substitution | [2] |

| 5-Bromo-pyrimidine derivatives | Escherichia coli | Varies with substitution | [2] |

| 5-Bromo-pyrimidine derivatives | Aspergillus niger | Varies with substitution | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the synthesized bromo-pyrimidine derivative and make serial two-fold dilutions in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. [2]

Antiviral Potential: A Broader Perspective

While specific studies on the antiviral activity of derivatives directly from 4-Bromo-2,6-dichloropyrimidine are limited, the broader class of pyrimidine derivatives has shown significant promise as antiviral agents. [1][5]These compounds have been reported to inhibit a wide range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). [1][5] The mechanism of antiviral action for many pyrimidine derivatives involves the inhibition of viral enzymes essential for replication, such as polymerases or proteases. Another emerging strategy is the targeting of host cell kinases that are hijacked by viruses for their own replication. [6]This host-targeted approach may offer a broader spectrum of activity and a higher barrier to the development of drug resistance. [6]Further research is warranted to explore the antiviral potential of derivatives synthesized from the 4-Bromo-2,6-dichloropyrimidine scaffold.

Conclusion and Future Directions

The 4-Bromo-2,6-dichloropyrimidine scaffold is a highly valuable building block in medicinal chemistry, providing a versatile platform for the synthesis of a diverse range of biologically active compounds. The derivatives have demonstrated significant potential as both anticancer and antimicrobial agents, with kinase inhibition being a key mechanism in their anticancer activity. The established synthetic routes and detailed biological evaluation protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of molecules. Future research should focus on expanding the diversity of substituents on the pyrimidine ring to improve potency and selectivity, elucidating the precise mechanisms of action, and exploring their potential in other therapeutic areas, including antiviral and anti-inflammatory applications.

References

- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

- Munikrishnappa, S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Results in Chemistry, 3, 100183.

- Suresh Kumar, G. V., et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences, 9(1), 27-41.

- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2017). Current Drug Discovery Technologies, 14(3), 178-190.

- El-Sabbagh, O. I., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(42), 6431-6450.

- Juliano, R. L., & Ling, V. (1976). A surface glycoprotein modulating drug permeability in Chinese hamster ovary cell mutants. Biochimica et Biophysica Acta (BBA) - Biomembranes, 455(1), 152-162.

- De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved, but more are needed. Medicinal research reviews, 29(4), 579–613.

Sources

- 1. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. researchgate.net [researchgate.net]

- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 4-Bromo-2,6-dichloropyrimidine in Modern Organic Synthesis

Abstract

4-Bromo-2,6-dichloropyrimidine has emerged as a cornerstone building block for the synthesis of complex, polysubstituted pyrimidine derivatives. The pyrimidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly protein kinase inhibitors[1]. This guide provides an in-depth technical analysis of 4-Bromo-2,6-dichloropyrimidine, focusing on its strategic application in key synthetic transformations. We will dissect the principles of its regioselective reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for leveraging this versatile intermediate in drug discovery and development programs.

Introduction: The Strategic Value of a Polysubstituted Pyrimidine

The electron-deficient nature of the pyrimidine ring makes it a highly valuable core in modern pharmaceuticals[2][3]. Its derivatives are integral to a vast array of therapeutics, including antiviral, antibacterial, and anticancer agents[2]. The synthetic challenge often lies in the precise and controlled installation of multiple, distinct substituents onto this heterocyclic core.